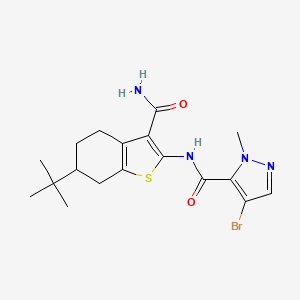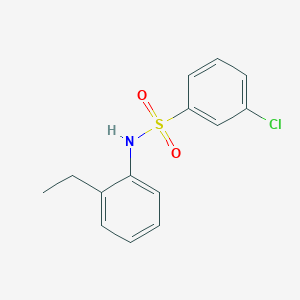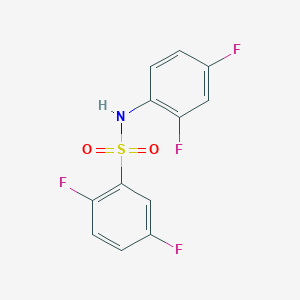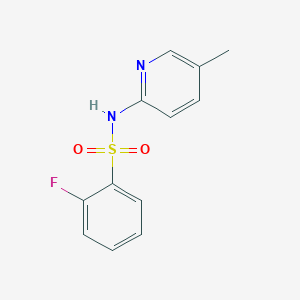![molecular formula C15H14Cl2N4O2 B10960915 3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)
3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphorous oxychloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical structure allows for the development of products with specific characteristics and applications.
Mécanisme D'action
The mechanism of action of 3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the inhibition or activation of specific biological pathways. The exact mechanism may involve binding to active sites, altering protein conformation, or interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE include other oxadiazoles with different substituents. Examples include:
- 3-(2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE
- 3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of 3-(5-CHLORO-2-METHOXYPHENYL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,2,4-OXADIAZOLE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H14Cl2N4O2 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloropyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-15(2,21-8-10(17)7-18-21)14-19-13(20-23-14)11-6-9(16)4-5-12(11)22-3/h4-8H,1-3H3 |
Clé InChI |
GAUNVKMNWBVCQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=NO1)C2=C(C=CC(=C2)Cl)OC)N3C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dimethylphenyl)-5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10960833.png)

![4-[[3-Chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid](/img/structure/B10960840.png)
![13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960845.png)
![({5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10960846.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B10960851.png)


![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine](/img/structure/B10960863.png)




![N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960896.png)
